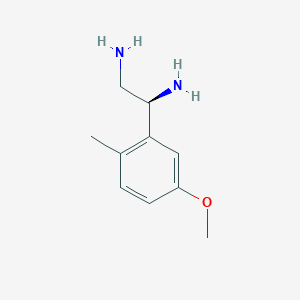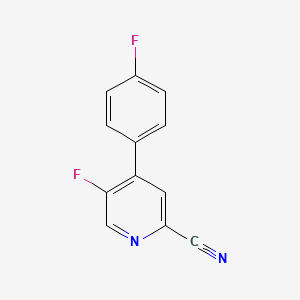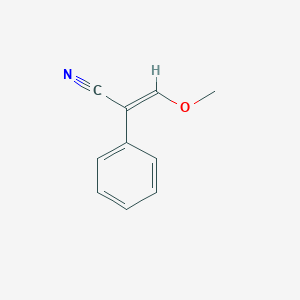
(E)-3-Methoxy-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Methoxy-2-phenylacrylonitrile is an organic compound characterized by its methoxy group attached to a phenyl ring and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-2-phenylacrylonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Methoxy-2-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-Methoxy-2-phenylethylamine.
Substitution: 4-Nitro-3-methoxy-2-phenylacrylonitrile or 4-Bromo-3-methoxy-2-phenylacrylonitrile.
Applications De Recherche Scientifique
(E)-3-Methoxy-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-3-Methoxy-2-phenylacrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Methoxy-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(E)-3-Methoxy-2-phenylacrylic acid: Contains a carboxylic acid group in place of the nitrile.
(E)-3-Methoxy-2-phenylacrylamide: Features an amide group instead of a nitrile.
Uniqueness
(E)-3-Methoxy-2-phenylacrylonitrile is unique due to its combination of a methoxy group, phenyl ring, and nitrile moiety, which imparts distinct chemical reactivity and potential applications. Its nitrile group offers versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(E)-3-methoxy-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8- |
Clé InChI |
ZWURCFAKSCIVOW-NTMALXAHSA-N |
SMILES isomérique |
CO/C=C(/C#N)\C1=CC=CC=C1 |
SMILES canonique |
COC=C(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
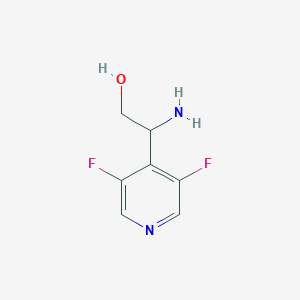
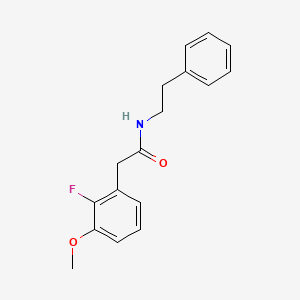



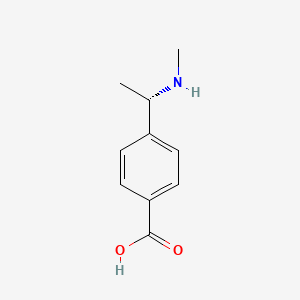
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)


